N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)-3-phenylpropanamide
Overview
Description
N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.15287181 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
N-Phenyl-benzamide derivatives, including those with methoxy and nitro substituents, have demonstrated significant effectiveness in inhibiting the acidic corrosion of mild steel. Experimental and computational studies reveal that methoxy substituents enhance corrosion inhibition efficiency. These compounds act as interface corrosion inhibitors and show strong and spontaneous adsorption at metal/electrolyte interfaces, supported by surface investigation and Density Functional Theory (DFT) studies. This research suggests potential applications in protecting metals from corrosion through molecular engineering of benzamide derivatives (Mishra et al., 2018).
Organic Synthesis and Pharmaceutical Applications
The compound 4-methoxybenzyl-4-nitrophenylcarbonate has been utilized as a reagent for the N-protection of amidinonaphthol, facilitating the synthesis of substituted benzamidines. This method is particularly suited for multiparallel solution phase synthesis, highlighting its relevance in the synthesis of complex organic molecules and potential pharmaceuticals (Bailey et al., 1999).
Antifungal and Antimicrobial Research
Eugenol analogues, including those with methoxy and nitro substituents, exhibit significant antifungal properties against a range of human pathogenic fungi. The structure-activity relationships identified suggest the potential for designing more effective antifungal agents. This research underscores the importance of specific functional groups in enhancing antifungal activity and provides a basis for the development of new antifungal drugs (Carrasco et al., 2012).
Antidiabetic Compound Synthesis
The synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides demonstrates the role of nitro and methoxy substituents in the development of potential antidiabetic agents. These compounds were evaluated for their in vitro antidiabetic activity, indicating their potential application in the treatment of diabetes through novel pharmacological pathways (Lalpara et al., 2021).
Electrochromic Materials Development
The design and synthesis of novel aromatic polyamides incorporating methoxy and nitro functional groups have led to the development of materials with significant electrochromic properties. These materials show reversible electrochemical oxidation and electrochromism, exhibiting high contrast ratios in both visible and near-infrared (NIR) regions. This research paves the way for advanced electrochromic devices, including smart windows and displays, highlighting the utility of specific substituents in tuning the optical properties of polymeric materials (Yen et al., 2009).
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-29-19-11-8-17(9-12-19)20(16-6-4-3-5-7-16)15-23(26)24-21-14-18(25(27)28)10-13-22(21)30-2/h3-14,20H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGBJYYJNCDOQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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